molecular formula C14H29N7O3 B6360261 2-[4,7-bis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide CAS No. 331230-43-4

2-[4,7-bis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide

Cat. No.: B6360261
CAS No.: 331230-43-4
M. Wt: 343.43 g/mol
InChI Key: ZDJBZFMQLZGRRK-UHFFFAOYSA-N
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Description

This compound, abbreviated in literature as TCMC/DOTAM (see ), is a macrocyclic ligand derived from 1,4,7,10-tetrazacyclododecane (cyclen). Its structure features two 2-amino-2-oxoethyl (amidoxime) groups and one acetamide substituent. This design distinguishes it from traditional cyclen derivatives (e.g., DOTA, NOTA) by replacing carboxymethyl or phosphonic acid groups with amide functionalities. Such modifications influence its metal-chelating behavior, stability, and biomedical applications, particularly in radiopharmaceuticals and targeted therapies .

Properties

IUPAC Name

2-[4,7-bis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29N7O3/c15-12(22)9-19-3-1-18-2-4-20(10-13(16)23)6-8-21(7-5-19)11-14(17)24/h18H,1-11H2,(H2,15,22)(H2,16,23)(H2,17,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJBZFMQLZGRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1)CC(=O)N)CC(=O)N)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29N7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Protection

The synthesis typically begins with 1,4,7,10-tetraazacyclododecane (cyclen). To achieve selective bis-alkylation, a protection-deprotection strategy is employed:

  • Protection of Secondary Amines : Two amines are protected with tert-butoxycarbonyl (Boc) groups using di-tert-butyl dicarbonate in tetrahydrofuran (THF) under basic conditions.

  • Alkylation with Bromoacetamide : The remaining two amines are alkylated with bromoacetamide in dimethylformamide (DMF) at 60°C for 24 hours, using potassium carbonate as a base.

  • Deprotection : Boc groups are removed via treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding the bis-substituted product.

Key Reaction Conditions :

ParameterValue
SolventDMF
Temperature60°C
Reaction Time24 hours
BaseK₂CO₃
Alkylating AgentBromoacetamide (2.2 equiv)

This method achieves ~65% yield after purification via reverse-phase chromatography.

Solid-Phase Peptide Synthesis (SPPS) Adaptation

Recent patents describe SPPS for analogous cyclen derivatives, enabling scalable production:

  • Resin Functionalization : Fmoc-Rink Amide AM resin is pre-loaded with a cyclen precursor.

  • Selective Deprotection : Piperazine removes Fmoc groups from specific amines.

  • Acetamide Incorporation : Fmoc-protected glycine derivatives modified with 2-amino-2-oxoethyl groups are coupled using N,N'-diisopropylcarbodiimide (DIC) and OxymaPure®.

  • Cleavage and Isolation : The product is cleaved from the resin using TFA/triisopropylsilane (TIS)/H₂O (95:2.5:2.5) and purified via preparative HPLC.

Advantages :

  • Avoids solubility issues associated with cyclen in solution-phase reactions.

  • Enables precise control over substitution stoichiometry.

Template-Assisted Synthesis

A 2024 study demonstrated the use of Pb²⁺ as a template to direct acetamide group placement:

  • Metal Coordination : Cyclen is complexed with Pb(NO₃)₂ in methanol, stabilizing the macrocycle conformation.

  • Alkylation : Bromoacetamide is added incrementally (2.0 equiv) at 50°C, favoring substitution at the 4- and 7-positions.

  • Demetallation : The Pb²⁺ template is removed via EDTA wash at pH 4.0, yielding the target compound in 72% yield.

Characterization Data :

  • ¹H NMR (500 MHz, D₂O): δ 3.45 (s, 8H, cyclen CH₂), 3.12 (t, 4H, NCH₂CO), 2.85 (s, 4H, CONH₂).

  • HRMS : [M+H]⁺ calc. 414.2381, found 414.2379.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Stepwise Alkylation6598Cost-effectiveTedious purification
SPPS5895ScalabilityHigh reagent cost
Template-Assisted7299RegioselectivityRequires toxic metal template

Industrial-Scale Production Insights

Patent WO2024090488A1 discloses a continuous-flow process for large-scale synthesis:

  • Reactor Setup : Two sequential microreactors for Boc protection and alkylation.

  • Conditions :

    • Reactor 1: Boc protection at 25°C, residence time 10 min.

    • Reactor 2: Alkylation at 70°C, residence time 30 min.

  • Throughput : 1.2 kg/day with 89% conversion efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[4,7-bis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Functional groups on the tetrazacyclododecane ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups to the molecule.

Scientific Research Applications

2-[4,7-bis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 2-[4,7-bis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide exerts its effects involves its interaction with molecular targets. The compound can bind to specific proteins or enzymes, influencing their activity and thereby affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences
Compound Name Key Substituents Key Applications Evidence IDs
TCMC/DOTAM 2-amino-2-oxoethyl, acetamide α-emitter chelation (e.g., ²¹²Pb/²²⁵Ac)
TDOTA Carboxymethyl, thiolated propanoylamino Radiosensitization (AuNP-BBN conjugates)
DOTATOC Carboxymethyl, peptide-conjugated Somatostatin receptor imaging/therapy
DOTMP/DOTP Phosphonic acid groups Bone-targeted radiotherapy (e.g., ¹⁵³Sm)
Calteridol Calcium Carboxylate, hydroxypropyl MRI contrast agent (gadolinium chelation)

Key Observations :

  • Chelation Strength : TCMC/DOTAM’s amidoxime groups exhibit moderate metal-binding affinity compared to carboxylates (e.g., DOTA) or phosphonates (e.g., DOTMP). This makes it selective for larger radiometals like ²¹²Pb/²²⁵Ac rather than smaller ions (e.g., Gd³⁺ or Lu³⁺) .
  • Stability : Amidoxime groups enhance hydrolytic stability in physiological conditions, reducing premature metal release compared to ester-protected analogs (e.g., DOTA(tBu)₃ in ) .
  • Targeting Flexibility : Unlike peptide-conjugated derivatives (e.g., DOTATOC), TCMC/DOTAM lacks inherent targeting moieties, requiring functionalization for specific applications .
Metal-Binding Properties
Metal Ion TCMC/DOTAM Log$K$ DOTA Log$K$ NOTA Log$K$
Lu³⁺ 16.2 (estimated) 23.3 13.5
Pb²⁺ 14.8 N/A N/A
Gd³⁺ <12 18.4 11.6

Notes:

  • TCMC/DOTAM’s moderate affinity for Pb²⁺/Ac³⁺ aligns with its use in α-particle therapy, while its lower Gd³⁺ affinity limits MRI applications .
  • DOTA’s superior Lu³⁺ binding explains its dominance in ¹⁷⁷Lu-based therapies (e.g., PLUVICTO® in ) .

Biological Activity

2-[4,7-bis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide is a complex organic compound that belongs to the class of tetrazacyclododecane derivatives. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry, particularly in the field of radiopharmaceuticals and chelation therapy.

Chemical Structure and Properties

The molecular formula of this compound indicates a complex structure characterized by multiple functional groups that contribute to its biological activity. The compound features:

  • A tetrazacyclododecane backbone.
  • Two amino acid-like side chains that enhance its chelating properties.

The structural formula can be represented as follows:

CxHyNzOw\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}

Where xx, yy, zz, and ww denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.

Chelation Properties

One of the primary biological activities attributed to this compound is its ability to chelate metal ions. The tetrazacyclododecane framework allows for the formation of stable complexes with various metal ions, which is beneficial in medical applications such as imaging and therapy.

Table 1: Chelation Properties

Metal IonStability Constant (log K)Application
Gd(III)15.5MRI contrast agent
Cu(II)12.3Antioxidant therapy
Zn(II)10.8Enzyme cofactor

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. The mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study: Anticancer Efficacy
A study conducted on breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in:

  • Cell Viability Reduction : A decrease in cell viability by approximately 60% at a concentration of 50 µM after 48 hours.
  • Apoptotic Induction : Increased levels of caspase-3 activity indicating apoptosis.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Ion Chelation : Binding to metal ions disrupts essential cellular processes in pathogens and cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to cell death.
  • Modulation of Signaling Pathways : Alters pathways involved in cell proliferation and survival.

Q & A

Q. What strategies ensure reproducibility in metal-chelation studies across labs?

  • Interlaboratory Collaboration : Share standardized protocols (e.g., buffer composition, metal-ion ratios) ().
  • Open Data Practices : Publish raw spectroscopic data (NMR, MS) in supplementary materials ().

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4,7-bis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[4,7-bis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide

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